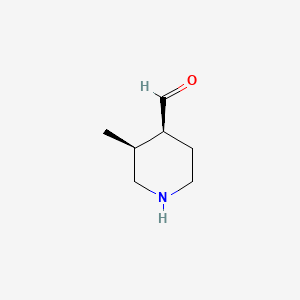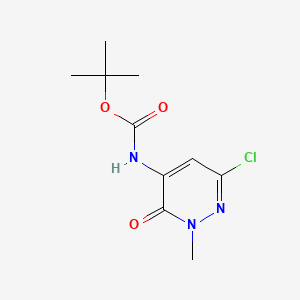
7-Bromo-2,4,6,8-tetrachloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4,6,8-tetrachloroquinazoline is a chemical compound with the molecular formula C8HBrCl4N2 and a molecular weight of 346.82 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its unique structure, which includes bromine and chlorine atoms substituted at specific positions on the quinazoline ring.
Preparation Methods
The synthesis of 7-Bromo-2,4,6,8-tetrachloroquinazoline typically involves the reaction of 2,4,6,8-tetrachloroquinazoline with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-2,4,6,8-tetrachloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, reaction with amines can lead to the formation of aminated derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2,4,6,8-tetrachloroquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,6,8-tetrachloroquinazoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
7-Bromo-2,4,6,8-tetrachloroquinazoline can be compared with other quinazoline derivatives, such as:
2,4,6,8-Tetrachloroquinazoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-2,4,6-trichloroquinazoline: Similar structure but with one less chlorine atom, potentially leading to different chemical and biological properties.
8-Bromo-2,4-dichloroquinazoline: Another derivative with different substitution patterns, affecting its overall properties.
Properties
Molecular Formula |
C8HBrCl4N2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
7-bromo-2,4,6,8-tetrachloroquinazoline |
InChI |
InChI=1S/C8HBrCl4N2/c9-4-3(10)1-2-6(5(4)11)14-8(13)15-7(2)12/h1H |
InChI Key |
XVUHOUSZDLFSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
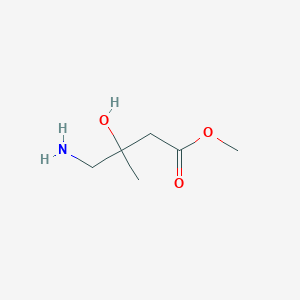
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)

![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
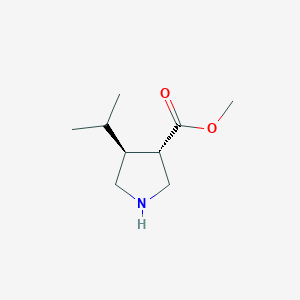
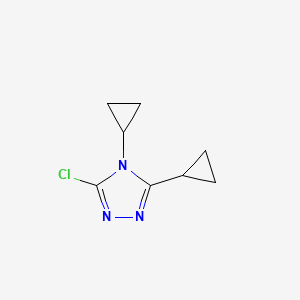
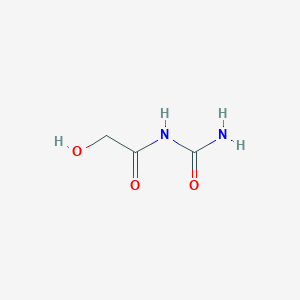

![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)
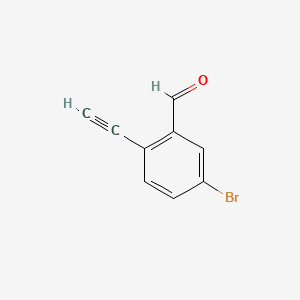
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
